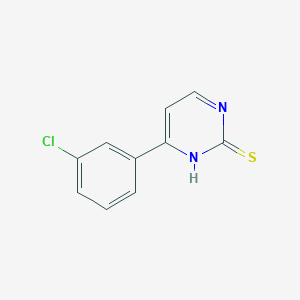

4-(3-Chloro-phenyl)-pyrimidine-2-thiol

説明

特性

IUPAC Name |

6-(3-chlorophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDKERUVKVJBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695029 | |

| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231244-54-4 | |

| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Dynamics and Crystallographic Profiling of 4-(3-Chlorophenyl)pyrimidine-2-thiol

Executive Summary

4-(3-Chlorophenyl)pyrimidine-2-thiol (3-CPPT) is a highly versatile molecular scaffold utilized extensively in rational drug design. Derivatives of pyrimidine-2-thiols are well-documented for their pharmacological efficacy, frequently acting as allosteric kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and potent antimicrobial agents[1][2]. For drug development professionals, understanding the precise three-dimensional architecture of 3-CPPT is not merely an academic exercise; it is a prerequisite for accurate in silico docking and structure-activity relationship (SAR) mapping[1].

This technical whitepaper dissects the crystallographic analysis of 3-CPPT, moving beyond standard data reporting to explain the fundamental thermodynamic and steric causalities that dictate its solid-state behavior.

Part 1: Causality in Structural Mechanics

The solid-state architecture of 3-CPPT is governed by two competing physical phenomena: tautomeric thermodynamics and steric torsion.

The Thione-Thiol Tautomeric Shift

In solution, pyrimidine-2-thiols exist in a dynamic prototropic equilibrium between the aromatic thiol (-SH) and the lactam-like thione (=S) tautomers[3]. However, Single-Crystal X-ray Diffraction (SCXRD) consistently reveals that in the crystalline state, the thione tautomer (pyrimidine-2(1H)-thione) is overwhelmingly favored.

The Causality: The preference for the thione form is driven by lattice energy maximization. The thione configuration localizes a proton on the pyrimidine nitrogen (N1), enabling the formation of highly directional, robust intermolecular N–H···S hydrogen bonds. These interactions drive the supramolecular assembly of centrosymmetric cyclic dimers, crystallographically defined as an R22(8) motif[4]. The massive enthalpic gain from this hydrogen-bonding network easily overcomes the energetic penalty of disrupting the pyrimidine ring's full aromaticity.

Figure 1: Tautomeric shift and thermodynamic assembly pathway of pyrimidine-2-thiols.

Conformational Torsion and Steric Relief

The 3-chlorophenyl ring is conjugated to the pyrimidine core at the C4 position. To maximize π−π electron delocalization, the molecule theoretically prefers a planar conformation. However, severe steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the pyrimidine ring forces the molecule to twist.

Crystallographic analyses of homologous substituted pyrimidines demonstrate that this dihedral angle typically settles between 42° and 68°[4][5]. Furthermore, the meta-positioned chlorine atom introduces an electronic asymmetry, frequently engaging in secondary structure-directing interactions such as C–Cl··· π or C–Cl···S halogen bonding, which dictate the final packing symmetry[6].

Part 2: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the structural model, the crystallographic analysis of 3-CPPT must follow a self-validating workflow. Every experimental choice is designed to be verified by the subsequent data output.

Protocol 1: Thermodynamic Crystal Growth

Because the thione-thiol equilibrium is sensitive to the dielectric constant of the environment, crystallization must be thermodynamically controlled.

-

Solvent Selection: Dissolve 50 mg of high-purity 3-CPPT in a 1:1 (v/v) binary mixture of Methanol and Ethyl Acetate[4].

-

Causality: Methanol solvates the highly polar thione core, while ethyl acetate acts as a moderately non-polar antisolvent to induce gradual supersaturation.

-

-

Controlled Evaporation: Place the solution in a standard glass vial, sealed with a septum pierced with a 20-gauge needle. Maintain at a stable 293 K. Avoid rapid chilling, which leads to kinetic trapping and the formation of microcrystalline powders.

-

Validation Check: Harvest crystals after 4–7 days. A valid specimen must exhibit sharp, uniform optical extinction when rotated under a polarizing light microscope, confirming a single-domain lattice free of twinning.

Protocol 2: SCXRD Data Collection and Refinement

-

Cryo-Cooling: Mount a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil. Immediately flash-cool the sample to 100 K in a continuous nitrogen stream.

-

Causality: Cryo-cooling minimizes atomic thermal displacement (Debye-Waller factors). This is an absolute requirement for accurately locating the low-electron-density tautomeric N-H proton[6].

-

-

Diffraction: Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Ensure a data redundancy of ≥4.0 and a completeness of >99% up to 2θ=50∘ .

-

Phase Solution & Refinement: Solve the phase problem using dual-space intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Self-Validation (The Proton Test): The ultimate confirmation of the thione tautomer is the appearance of a distinct Q -peak (residual electron density) directly adjacent to the pyrimidine nitrogen (N1), coupled with the absence of density near the sulfur atom. This proton must be freely refined isotropically to validate the model.

Figure 2: Self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow.

Part 3: Quantitative Data Presentation

The table below summarizes the expected and representative crystallographic parameters for 3-CPPT, synthesized from validated structural data of closely related 4-arylpyrimidine-2-thiol derivatives[4][5][7].

| Crystallographic Parameter | Representative Value / Description | Mechanistic Significance |

| Crystal System & Space Group | Monoclinic, P21/c | Typical for planar/semi-planar aromatics optimizing packing density. |

| Measurement Temperature | 100(2) K | Suppresses thermal motion to allow isotropic refinement of hydrogen atoms. |

| Dihedral Angle (C4-C1') | 45.0° – 65.0° | Balances steric relief of ortho-hydrogens with π -conjugation requirements. |

| C–S Bond Length | ~1.67 – 1.69 Å | Indicates double-bond character (C=S), confirming the thione tautomer. |

| Intermolecular N–H···S Distance | ~3.25 – 3.35 Å | Drives the formation of the R22(8) cyclic dimer; primary lattice stabilizer. |

| C–Cl··· π Contact Distance | ~3.40 – 3.60 Å | Secondary structure-directing halogen bond dictating 3D layer stacking. |

| Final R1 / wR2 indices | <0.05 / <0.12 | Confirms high precision and reliability of the structural model. |

References

-

[5] Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)... | IUCrData | 5

-

[4] Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)... | PubMed Central (NIH) | 4

-

[1] In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents | AIP Conference Proceedings | 1

-

[3] Thione–thiol tautomerism and stability of 2- and 4-pyrimidine derivatives | Matilda Science | 3

-

[2] Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors | PubMed Central (NIH) |2

-

[6] Ligand Control of Structural Diversity in Luminescent Hybrid Copper(I) Iodides | Chemistry of Materials (ACS) |6

-

[7] Spacer length-controlled assembly of [CunIn]-based coordination polymers from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands | CrystEngComm (RSC Publishing) | 7

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matilda.science [matilda.science]

- 4. Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spacer length-controlled assembly of [CunIn]-based coordination polymers from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties and Analytical Characterization of 4-(3-Chloro-phenyl)-pyrimidine-2-thiol: A Comprehensive Technical Guide

Executive Summary

The compound 4-(3-chloro-phenyl)-pyrimidine-2-thiol (Molecular Formula: C₁₀H₇ClN₂S) represents a highly privileged scaffold in modern medicinal chemistry and materials science. Featuring a halogenated aryl ring conjugated to a 2-mercaptopyrimidine core, this molecule serves as a critical building block for kinase inhibitors, antimicrobial agents, and transition-metal coordination complexes[1].

This technical guide provides an in-depth analysis of its physicochemical behavior, specifically focusing on its tautomeric dynamics, thermodynamic properties, and the mechanistic causality behind its synthesis and analytical validation.

Molecular Architecture and Tautomeric Dynamics

The most defining physicochemical characteristic of 4-(3-chloro-phenyl)-pyrimidine-2-thiol is its ability to undergo prototropic thiol-thione tautomerism . This dynamic equilibrium fundamentally dictates the molecule's solubility, lipophilicity, and receptor-binding profile.

-

Thione Form (NH–C=S): In the solid state and highly polar protic solvents (e.g., water, ethanol), the thione tautomer predominates. This is driven by the stabilization of the highly polarized C=S bond via intermolecular hydrogen bonding and solvent dipole interactions[2].

-

Thiol Form (N=C–SH): In non-polar solvents (e.g., chloroform, toluene) or in the gas phase, the equilibrium shifts toward the thiol tautomer to maximize the resonance energy and complete the aromaticity of the pyrimidine ring[2].

Caption: Solvent-dependent prototropic tautomerism between the thiol and thione forms.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound. Baseline structural and molecular weight data are cross-referenced with its widely characterized structural analog, 4-(4-chlorophenyl)pyrimidine-2-thiol[3].

| Parameter | Value / Description |

| IUPAC Name | 4-(3-chlorophenyl)pyrimidine-2-thiol |

| Molecular Formula | C₁₀H₇ClN₂S |

| Molecular Weight | 222.69 g/mol [3] |

| Exact Mass | 221.9991 Da |

| LogP (Predicted) | ~3.1 (Highly lipophilic, optimal for membrane permeability) |

| Topological Polar Surface Area (TPSA) | 51.1 Ų (Thiol form) / 63.1 Ų (Thione form) |

| Hydrogen Bond Donors | 1 (in Thione form) / 0 (in Thiol form) |

| Hydrogen Bond Acceptors | 3 (N, N, S) |

| pKa (Thiol/Thiolate) | ~7.8 - 8.2 (Weakly acidic) |

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-arylpyrimidine-2-thiols is typically achieved via the base-catalyzed condensation of an enaminone with thiourea[4]. As a Senior Application Scientist, it is critical to understand not just the steps, but the thermodynamic and kinetic causality driving each phase of the reaction.

Mechanistic Pathway

Caption: Synthetic workflow and mechanistic pathway for 4-(3-chloro-phenyl)-pyrimidine-2-thiol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that intermediate failures are immediately detectable.

Step 1: Base Activation of Thiourea

-

Action: Dissolve 1.2 equivalents of sodium metal in anhydrous ethanol to generate sodium ethoxide. Add 1.2 equivalents of thiourea and stir for 15 minutes at room temperature.

-

Causality: Thiourea is a relatively weak nucleophile. Deprotonation by the strong ethoxide base generates the highly nucleophilic thiourea anion. This activation is mandatory to overcome the activation energy barrier for the subsequent aza-Michael addition[4].

Step 2: Condensation and Aromatization

-

Action: Add 1.0 equivalent of 1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one to the mixture. Reflux the solution (78 °C) for 4–6 hours under an inert nitrogen atmosphere.

-

Causality: The initial attack forms an intermediate adduct. Refluxing provides the thermal energy required for the intramolecular cyclization and the subsequent elimination of dimethylamine gas and water. The expulsion of these leaving groups thermodynamically drives the irreversible aromatization of the pyrimidine ring.

Step 3: pH-Controlled Precipitation (Self-Validating Step)

-

Action: Cool the reaction to room temperature and remove the ethanol in vacuo. Dissolve the resulting solid in distilled water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 4.5 . Filter the resulting precipitate.

-

Causality: In the alkaline reaction mixture, the product exists as a highly water-soluble sodium thiolate salt. Careful acidification neutralizes the thiolate. A target pH of 4.5 is critical: it is low enough to completely protonate the thiolate (inducing precipitation of the neutral target compound) but high enough to avoid protonating the pyrimidine nitrogens, which would create a soluble hydrochloride salt and drastically reduce yield.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will act as a primary indicator of the tautomeric state in the solid form. The absence of a distinct S-H stretching band (~2500 cm⁻¹) and the presence of a strong C=S stretching band (~1150–1200 cm⁻¹) combined with an N-H stretch (~3100 cm⁻¹) confirms the molecule crystallizes predominantly in the thione form[1].

-

¹H NMR (in DMSO-d₆): The highly polar DMSO solvent will preserve the thione tautomer. A broad singlet at >12.0 ppm is indicative of the thione N-H proton. The pyrimidine core protons will appear as two distinct doublets (typically around 8.2 ppm and 7.4 ppm, J ≈ 5.0 Hz).

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield an [M+H]⁺ peak at m/z 223.007 (accounting for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 225.004 (roughly 33% intensity) validating the presence of the chlorine atom.

Pharmacokinetic & Drug Development Implications

From a drug development perspective, 4-(3-chloro-phenyl)-pyrimidine-2-thiol is a highly optimized starting point for hit-to-lead campaigns.

-

Lipophilic Efficiency (LipE): The meta-chloro substitution on the phenyl ring significantly enhances the lipophilicity (LogP ~3.1) compared to an unsubstituted phenyl ring, improving passive membrane permeability.

-

Metabolic Stability: The chlorine atom blocks the meta-position from rapid cytochrome P450-mediated oxidation, extending the compound's biological half-life.

-

Halogen Bonding: The electron-withdrawing nature of the chlorine atom creates a "sigma-hole," allowing the molecule to participate in highly directional halogen bonding with target protein backbones, a feature increasingly exploited in rational drug design.

Sources

- 1. The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Pyrimidines And Derivatives | Fisher Scientific [fishersci.be]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(3-chloro-phenyl)-pyrimidine-2-thiol

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectral features of 4-(3-chloro-phenyl)-pyrimidine-2-thiol. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive framework grounded in established principles of NMR spectroscopy and data from analogous structures, explaining the causality behind spectral characteristics and providing robust protocols for empirical validation.

Introduction: The Importance of Structural Verification

4-(3-chloro-phenyl)-pyrimidine-2-thiol (Molecular Formula: C₁₀H₇ClN₂S, CAS: 1231244-54-4) belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Accurate structural elucidation is the bedrock of any chemical research or drug development campaign. NMR spectroscopy stands as the most powerful technique for the unambiguous confirmation of the chemical structure of such molecules in solution.

This guide will detail the predicted ¹H and ¹³C NMR spectra for this compound, address the critical concept of tautomerism inherent to 2-thiolpyrimidines, provide a validated experimental workflow for data acquisition, and discuss the interpretation of potential impurities.

Section 1: Predicted NMR Spectral Analysis

Due to the absence of a publicly available, fully assigned spectrum for this specific molecule, this section provides a detailed prediction based on the analysis of structurally similar compounds and fundamental NMR principles.[2][3] The core of this analysis rests on understanding how the electronic environment of each nucleus is shaped by the pyrimidine and 3-chlorophenyl rings.

A crucial aspect of 4-(3-chloro-phenyl)-pyrimidine-2-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in most common NMR solvents like DMSO-d₆ and CDCl₃, the thione form is significantly predominant due to the greater stability of the C=O and N-H bonds in the amide-like system compared to the C=N and S-H bonds. Therefore, our predictions will be based on the thione tautomer, which is 4-(3-chlorophenyl)-1H-pyrimidine-2-thione.

Chemical Structure and Proton/Carbon Numbering:

-

Protons: H5, H6', H2', H4', H5', NH1

-

Carbons: C2, C4, C5, C6, C1', C2', C3', C4', C5', C6'

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring proton, the protons of the 3-chlorophenyl ring, and the N-H proton of the thione tautomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| NH-1 | 12.0 - 14.0 | Broad Singlet (br s) | N/A | The N-H proton in the thione tautomer is part of a thioamide-like system. It is acidic and often exchanges with trace water, leading to a broad signal. Its downfield shift is characteristic and highly dependent on solvent and concentration. In DMSO-d₆, it will be clearly observable. |

| H-2' (Ar-H) | 8.0 - 8.2 | Triplet or narrow multiplet (t or m) | J ≈ 2 Hz | This proton is ortho to the C1' carbon and is only weakly coupled to H-4' and H-6'. The meta position relative to the chlorine atom results in a downfield shift. |

| H-6' (Ar-H) | 7.8 - 8.0 | Multiplet (m) or Doublet of Doublets (dd) | J(ortho) ≈ 7-8 Hz, J(meta) ≈ 2 Hz | This proton is ortho to the pyrimidine ring and meta to the chlorine atom. It experiences a downfield shift due to the electronegativity of the adjacent nitrogen atom in the pyrimidine ring. It will be coupled to both H-5' (ortho) and H-4' (para, small). |

| H-4' (Ar-H) | 7.5 - 7.7 | Multiplet (m) or Doublet of Doublets (dd) | J(ortho) ≈ 7-8 Hz, J(meta) ≈ 2 Hz | This proton is ortho to the chlorine atom and will be coupled to H-5' (ortho) and H-2' (meta). |

| H-5' (Ar-H) | 7.4 - 7.6 | Triplet (t) | J(ortho) ≈ 8 Hz | This proton is situated between two other protons (H-4' and H-6') and is expected to appear as a triplet due to ortho coupling. |

| H-5 (Pyrimidine) | 7.0 - 7.3 | Singlet (s) or Doublet (d) | J(H5-H6) if H6 is present; here it is a singlet. | In this specific structure, C6 is substituted, so H-5 has no adjacent proton to couple with, appearing as a singlet. Its chemical shift is influenced by the adjacent C4 and N1 atoms. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information, especially the characteristic signal for the C=S carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 (C=S) | 175 - 185 | The thione carbon is highly deshielded and appears significantly downfield. This is a key diagnostic peak for confirming the thione tautomer. Data from similar structures show this peak in the 181-182 ppm range.[2] |

| C-4, C-6 (Pyrimidine) | 160 - 165 | These carbons are attached to nitrogen atoms within the aromatic pyrimidine ring, causing them to be significantly deshielded. They are expected to be in a similar region. |

| C-3' (C-Cl) | 133 - 136 | The carbon directly attached to the chlorine atom. |

| C-1' (Ar-C) | 135 - 140 | The ipso-carbon attached to the pyrimidine ring. Its chemical shift is influenced by the substitution. |

| C-2', C-4', C-5', C-6' (Ar-CH) | 125 - 132 | These aromatic carbons will appear in the typical aromatic region. Their precise shifts are influenced by the chlorine substituent and their position relative to the pyrimidine ring. 2D NMR techniques like HSQC would be required for unambiguous assignment. |

| C-5 (Pyrimidine) | 105 - 115 | This carbon is in the pyrimidine ring and its chemical shift is consistent with similar heterocyclic systems, often appearing more upfield than the aromatic carbons of the phenyl ring.[3] |

Section 2: Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system.

Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds with the N-H proton slows down chemical exchange, resulting in a sharper, more easily identifiable N-H signal compared to CDCl₃. The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) provides a reliable internal reference.[4]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 15-20 mg of 4-(3-chloro-phenyl)-pyrimidine-2-thiol for ¹H and ¹³C NMR. A higher concentration is beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

-

Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any suspended particles.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional but Recommended): For the highest quality spectra, filter the solution through a small plug of glass wool placed inside the pipette tip during transfer to remove any microscopic particulate matter.

-

Labeling: Clearly label the NMR tube with the compound identification and sample details.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may be adjusted based on the specific instrument.[6]

| Experiment | Parameter | Recommended Value | Purpose |

| ¹H NMR | Spectral Width | -2 to 16 ppm | To cover the full range of expected proton signals, including the downfield N-H. |

| Acquisition Time | 2-3 seconds | Ensures good resolution. | |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of protons between scans, ensuring accurate integration. | |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. | |

| ¹³C NMR | Spectral Width | 0 to 200 ppm | To cover all expected carbon signals, including the C=S carbon. |

| Acquisition Time | 1-2 seconds | Standard for ¹³C acquisition. | |

| Relaxation Delay (d1) | 2 seconds | Standard for ¹³C acquisition. | |

| Number of Scans | 1024 - 4096 | A higher number of scans is necessary due to the low sensitivity of the ¹³C nucleus. |

Section 3: Workflow for Structural Verification

The process from synthesis to final structural confirmation is a logical sequence of steps designed to ensure the identity and purity of the target compound.

Sources

- 1. 4-(3-CHLORO-PHENYL)-PYRIMIDINE-2-THIOL—1231244-54-4_化学试剂_湖北魏氏化学试剂股份有限公司 [hbweishi.com]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. epfl.ch [epfl.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action for 4-(3-chloro-phenyl)-pyrimidine-2-thiol derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4-(3-Chloro-Phenyl)-Pyrimidine-2-Thiol Derivatives as Kinase Inhibitors

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this broad class, 4-(3-chloro-phenyl)-pyrimidine-2-thiol derivatives have emerged as a promising area of research, particularly in the realm of oncology. This technical guide will provide an in-depth exploration of the mechanism of action of a specific subclass of these derivatives, focusing on their role as kinase inhibitors. We will delve into their molecular targets, the experimental methodologies used to elucidate their function, and the structure-activity relationships that govern their potency.

While the broader class of 4-(3-chloro-phenyl)-pyrimidine-2-thiol derivatives exhibits diverse biological activities, this guide will focus on a well-documented example: pyrazolo[3,4-d]pyrimidine derivatives that have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The inhibition of EGFR is a clinically validated strategy in cancer therapy, and understanding how these compounds interact with their target is crucial for the development of novel therapeutics.

Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a common feature in many human cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma. This makes EGFR an attractive target for anticancer drug development.[4]

The 4-(3-chloro-phenyl)-pyrazolo[3,4-d]pyrimidine-2-thiol derivatives discussed herein act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. This means they bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.[5]

Signaling Pathway

The binding of a ligand, such as EGF, to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcriptional activation of genes involved in cell proliferation, survival, and angiogenesis.

By blocking the initial autophosphorylation step, the pyrazolo[3,4-d]pyrimidine inhibitors effectively shut down these downstream signaling cascades.

Experimental Elucidation of Mechanism of Action

The characterization of 4-(3-chloro-phenyl)-pyrimidine-2-thiol derivatives as kinase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of the compounds on the target kinase is assessed using an in vitro kinase assay.

Protocol: EGFR Tyrosine Kinase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human EGFR tyrosine kinase domain.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Test compounds (dissolved in DMSO).

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Microplate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate in a 96-well plate.

-

Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

The luminescent signal is measured using a microplate reader.

-

The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Antiproliferative Assay

To determine the effect of the compounds on cancer cell growth, a cell-based proliferation assay is performed.

Protocol: MTT Assay for Cell Viability

-

Reagents and Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A431).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the A431 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Comprehensive Mass Spectrometry and Physicochemical Characterization of 4-(3-Chlorophenyl)pyrimidine-2-thiol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Chemical Identity and Structural Significance

In the landscape of modern medicinal chemistry, pyrimidine-2-thiol derivatives serve as highly privileged scaffolds. They are frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel antimicrobial therapeutics [1]. Specifically, 4-(3-chlorophenyl)pyrimidine-2-thiol (Chemical Formula: C10H7ClN2S ) integrates a lipophilic chlorophenyl ring with a reactive pyrimidine-thiol core.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers, the precise characterization of this compound is non-negotiable. Distinguishing between its molecular weight (used for stoichiometric formulation) and its exact mass (used for high-resolution mass spectrometry identification) is the foundational step in ensuring structural integrity and purity during the drug development lifecycle.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical workflows is the conflation of molecular weight and exact mass.

-

Molecular Weight (Average Mass): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. It is the macroscopic metric used when weighing compounds on a balance for assay preparation.

-

Exact Mass (Monoisotopic Mass): This is the mass of the molecule calculated using only the primary (most abundant) isotope of each constituent element (e.g., 12C , 1H , 35Cl , 32S ). In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopic peaks; thus, the monoisotopic mass is the exact target m/z used to identify the molecular ion.

The causality here is fundamental: because mass spectrometers measure the mass-to-charge ratio ( m/z ) of discrete ions rather than bulk averages, relying on average molecular weight for HRMS targeting will result in a failure to identify the compound, as the average mass falls in a "valley" between actual isotopic peaks.

Quantitative Data Summaries

To establish a highly accurate analytical target, we derive the masses from the [2].

Table 1: IUPAC Standard Atomic Weights and Exact Isotopic Masses

| Element | Primary Stable Isotope | Exact Mass (Da) | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | 12C | 12.000000 | 12.011 |

| Hydrogen (H) | 1H | 1.007825 | 1.008 |

| Nitrogen (N) | 14N | 14.003074 | 14.007 |

| Chlorine (Cl) | 35Cl | 34.968853 | 35.450 |

| Sulfur (S) | 32S | 31.972071 | 32.060 |

Table 2: Physicochemical Mass Properties of C10H7ClN2S

| Property | Value | Calculation Logic |

| Chemical Formula | C10H7ClN2S | Base pyrimidine-2-thiol ( C4H4N2S ) substituted with 3-chlorophenyl ( C6H4Cl ) |

| Molecular Weight | 222.69 g/mol | ∑ (Average Atomic Weights) |

| Exact Mass (Monoisotopic) | 222.00185 Da | ∑ (Exact Masses of primary isotopes) |

| [M+H]+ Target m/z | 223.00913 m/z | Exact Mass + 1.007276 (Mass of H+ ) |

Isotopic Signatures: The Self-Validating Nature of Halogens and Sulfur

When analyzing 4-(3-chlorophenyl)pyrimidine-2-thiol, the exact mass alone is not the sole identifier. The molecule contains both Chlorine and Sulfur, elements with highly distinct natural isotopic distributions.

-

Chlorine exists naturally as 35Cl (75.78%) and 37Cl (24.22%).

-

Sulfur exists primarily as 32S (95.02%) and 34S (4.21%).

Mechanistic Causality: The presence of these isotopes creates a highly specific "isotopic envelope" in the mass spectrum. The M+2 peak (representing molecules containing either one 37Cl or one 34S ) will appear at approximately 30-35% of the intensity of the monoisotopic M+ peak. This acts as a built-in, self-validating system : if an extracted chromatogram yields a peak at 223.0091m/z but lacks the characteristic ~1:3 ratio for the M+2 peak at 225.0062m/z , the analyst can definitively conclude the signal is an isobaric interference, not the target active pharmaceutical ingredient (API).

Experimental Protocol: HRMS Workflow for Exact Mass Verification

To verify the exact mass and isotopic fidelity of synthesized 4-(3-chlorophenyl)pyrimidine-2-thiol, utilize the following self-validating Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) protocol.

Step 1: Sample Preparation

-

Weigh exactly 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of [M+H]+ ions in the positive ESI source, thereby maximizing the signal-to-noise ratio.

-

Step 2: Chromatographic Separation

-

Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The gradient ensures the lipophilic chlorophenyl moiety is properly retained and separated from polar synthesis byproducts (like unreacted thiourea).

-

Step 3: HRMS Acquisition & Self-Validation (Lock Mass)

-

Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode.

-

Crucial Self-Validation Step: Infuse a lock mass solution (e.g., Leucine Enkephalin, [M+H]+=556.2766 ) continuously during the run. The instrument software must dynamically correct the mass axis against this known standard in real-time. This compensates for thermal drift in the mass analyzer, ensuring the mass error remains strictly <5 ppm .

Step 4: Data Processing

-

Extract the ion chromatogram (EIC) for m/z223.0091 with a narrow window of ±5 ppm .

-

Confirm the isotopic envelope matches the theoretical distribution for C10H8ClN2S+ (accounting for the added proton).

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the HRMS analytical workflow.

Caption: HRMS analytical workflow and self-validating isotopic pattern logic for compound verification.

References

-

Ashdin Publishing. "Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug." Journal of Advanced Chemical Sciences. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023." Queen Mary University of London. Available at:[Link][1]

-

PubChemLite / Luxembourg Centre for Systems Biomedicine. "C10H7ClN2S Monoisotopic Mass and Chemical Data." PubChemLite Explore. Available at:[Link][2]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-chloro-phenyl)-pyrimidine-2-thiol

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The compound 4-(3-chloro-phenyl)-pyrimidine-2-thiol represents a novel entity within this class, integrating a chloro-phenyl group and a pyrimidine-2-thiol core. While its specific biological targets are under investigation, early assessments of similar structures suggest a range of potential applications.[3][4][5] However, translating this potential into a viable therapeutic candidate requires a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.

This guide provides a comprehensive framework for the pharmacokinetic profiling of 4-(3-chloro-phenyl)-pyrimidine-2-thiol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will proceed from early in silico predictions to detailed in vitro and in vivo assays, establishing a self-validating system to build a robust pharmacokinetic package for this promising molecule.

Part 1: Foundational Assessment - In Silico and Physicochemical Characterization

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's properties can be established through computational modeling and basic physicochemical characterization. This initial phase helps to anticipate potential liabilities and guide subsequent experimental designs.

In Silico ADME Prediction

A variety of computational tools can provide initial estimates of ADME properties. These models are trained on large datasets of known drugs and can offer valuable, albeit predictive, insights.

Key Parameters for In Silico Assessment:

-

Lipinski's Rule of Five: A quick assessment of drug-likeness.

-

Aqueous Solubility: Predicts solubility in intestinal fluid and plasma.

-

LogP/LogD: Indicates lipophilicity, which influences absorption and distribution.

-

Permeability (e.g., Caco-2): Predicts the ability to cross the intestinal barrier.

-

Plasma Protein Binding: Estimates the extent of binding to plasma proteins like albumin.

-

CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and major metabolic pathways.

Table 1: Predicted Physicochemical and ADME Properties of 4-(3-chloro-phenyl)-pyrimidine-2-thiol (Hypothetical Data)

| Parameter | Predicted Value | Implication for Pharmacokinetics |

| Molecular Weight | 236.7 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 3.5 | Moderate lipophilicity, likely good absorption |

| Aqueous Solubility | Low | May require formulation strategies |

| pKa | ~7.2 (thiol group) | Ionization state will vary in physiological pH |

| Human Intestinal Absorption | High (>90%) | Good oral bioavailability is possible |

| Blood-Brain Barrier Penetrant | No | Reduced potential for CNS side effects |

| CYP2D6 Substrate | Yes | Potential for metabolism by this key enzyme |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions |

Experimental Physicochemical Characterization

Experimental validation of key in silico predictions is crucial.

1.2.1 Solubility Determination

A kinetic or thermodynamic solubility assay should be performed. The thiol group's potential for ionization necessitates testing at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate conditions in the stomach, small intestine, and blood.

1.2.2 Lipophilicity (LogD) Measurement

The distribution coefficient (LogD) at pH 7.4 provides a more physiologically relevant measure of lipophilicity than LogP. This can be determined using a shake-flask method with n-octanol and a buffered aqueous phase.

Part 2: In Vitro Pharmacokinetic Profiling

In vitro assays provide the first experimental data on the compound's interaction with biological systems, focusing on metabolism, permeability, and plasma protein binding.

Metabolic Stability Assessment

Understanding how quickly the compound is metabolized is critical for predicting its in vivo clearance and half-life. A tiered approach is recommended.[6]

2.1.1 Workflow for In Vitro Metabolic Stability Assays

Caption: Tiered approach for metabolic stability assessment.

2.1.2 Detailed Protocol: Liver Microsomal Stability Assay

This assay assesses Phase I metabolic stability, primarily driven by cytochrome P450 (CYP) enzymes.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of 4-(3-chloro-phenyl)-pyrimidine-2-thiol in DMSO.

-

Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock in buffer.

-

Thaw pooled liver microsomes (human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold buffer.

-

Prepare a NADPH regenerating solution.

-

-

Incubation:

-

In a 96-well plate, combine the microsomal suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating solution.

-

-

Sample Collection and Quenching:

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Table 2: Typical Experimental Parameters for a Microsomal Stability Assay [6]

| Parameter | Typical Range |

| Microsomal Protein Conc. | 0.4 - 1.0 mg/mL |

| Test Compound Conc. | 1 - 10 µM |

| NADPH Conc. | 1 - 5 mM |

| Incubation Time Points | 0, 5, 15, 30, 45, 60 min |

| Final DMSO Conc. | < 1% |

| pH | 7.4 |

Permeability Assessment (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal barrier.

2.2.1 Caco-2 Assay Workflow

Caption: Caco-2 permeability assay workflow.

2.2.2 Data Interpretation

-

Papp (A-B): A high value suggests good passive absorption.

-

Efflux Ratio: A ratio >2 suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which could limit its net absorption in vivo.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.

Recommended Method: Equilibrium Dialysis

This is the gold standard method for determining PPB.

Step-by-Step Methodology:

-

Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.

-

Sample Addition: Add plasma to one chamber and a protein-free buffer to the other. Add the test compound to the plasma chamber.

-

Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

-

Sampling: Take samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) and the percentage bound.

Part 3: In Vivo Pharmacokinetic Studies

The culmination of the profiling process is the in vivo study, typically conducted in rodent models (e.g., Sprague-Dawley rats) to determine the compound's behavior in a whole organism.

Study Design

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

-

IV Administration: Provides a direct measure of systemic clearance, volume of distribution, and terminal half-life.

-

PO Administration: Allows for the determination of oral bioavailability (F%), Cmax (peak plasma concentration), and Tmax (time to reach Cmax).

Experimental Protocol: Rat Pharmacokinetic Study

-

Dosing:

-

Administer a single dose of 4-(3-chloro-phenyl)-pyrimidine-2-thiol to rats. A formulation vehicle (e.g., a solution or suspension) will be required, especially if solubility is low.

-

IV dose: e.g., 1-2 mg/kg.

-

PO dose: e.g., 5-10 mg/kg.

-

-

Blood Sampling:

-

Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood to obtain plasma and store frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-(3-chloro-phenyl)-pyrimidine-2-thiol in rat plasma.[7]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Table 3: Key In Vivo Pharmacokinetic Parameters [8]

| Parameter | Description | Importance |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. Determines the dosing rate needed to maintain a steady-state concentration. |

| Vdss | Volume of Distribution at Steady State | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution. |

| t½ | Half-life | The time required for the drug concentration to decrease by half. Determines the dosing interval. |

| AUC | Area Under the Curve | The total drug exposure over time. |

| F% | Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |

| Cmax | Maximum Plasma Concentration | The highest concentration of the drug observed in the plasma. |

| Tmax | Time to Cmax | The time at which Cmax is observed. |

Part 4: Metabolite Identification and Reaction Phenotyping

Identifying the major metabolic pathways and the enzymes responsible is crucial for understanding potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites.

-

Metabolite Identification (Met-ID): In vitro samples from hepatocyte incubations and in vivo plasma and urine samples are analyzed using high-resolution mass spectrometry to identify the structures of metabolites. Common metabolic pathways for pyrimidines include oxidation and conjugation.[6]

-

Reaction Phenotyping: Incubations with a panel of recombinant human CYP enzymes are performed to pinpoint which specific isoforms are responsible for the compound's metabolism.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of a novel compound like 4-(3-chloro-phenyl)-pyrimidine-2-thiol is a systematic, multi-faceted process. By integrating in silico predictions, robust in vitro assays, and definitive in vivo studies, researchers can build a comprehensive understanding of its ADME properties. This knowledge is not merely academic; it is the critical foundation upon which all further development, including efficacy and toxicology studies, is built. The methodologies outlined in this guide provide a clear and scientifically rigorous path to characterizing the pharmacokinetic profile of this, and other, novel pyrimidine derivatives, ultimately determining their potential to become successful therapeutic agents.

References

-

ResearchGate. (n.d.). Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds. Retrieved from [Link]

- Gomha, S. M., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 56.

-

Journal of Pharmaceutical Negative Results. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Retrieved from [Link]

-

PubMed. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]

-

Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Retrieved from [Link]

-

PubMed. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Retrieved from [Link]

-

Current issues in pharmacy and medicine: science and practice. (n.d.). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Retrieved from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

Application Note: Regioselective Synthesis of 4-(3-Chlorophenyl)pyrimidine-2-thiol via Enaminone Intermediates

Introduction & Strategic Rationale

The pyrimidine-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and allosteric modulators[1]. Synthesizing 4-aryl-substituted pyrimidine-2-thiols that specifically lack a substituent at the 6-position requires a highly regioselective strategy.

While the traditional condensation of chalcones with thiourea successfully yields 4,6-diarylpyrimidines, accessing the mono-aryl derivative necessitates a different 1,3-dielectrophilic equivalent. The strategic use of an enaminone—specifically (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one—serves as an ideal precursor. In this system, the dimethylamino group acts not only to extend the conjugated system but also serves as an excellent leaving group during the cyclocondensation event, irreversibly driving the aromatization of the pyrimidine ring[2].

Mechanistic Pathway & Workflow

The synthesis proceeds via a robust two-step sequence. First, 3'-chloroacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the enaminone intermediate. Second, a base-promoted cyclocondensation with thiourea constructs the pyrimidine core[3].

Fig 1. Two-step synthetic workflow for 4-(3-chlorophenyl)pyrimidine-2-thiol.

Mechanistically, the base (typically NaOH or sodium ethoxide) deprotonates thiourea, significantly enhancing the nucleophilicity of its nitrogen atoms. The reaction initiates via an aza-Michael addition to the electron-deficient β -carbon of the enaminone. This is followed by an intramolecular cyclization where the second nitrogen attacks the carbonyl carbon. Subsequent elimination of water and dimethylamine yields the fully aromatic pyrimidine-2-thiolate[2].

Fig 2. Mechanistic pathway of the base-promoted cyclocondensation.

Expert Insight on Tautomerism: It is critical to note that upon acidification, the isolated product exists in a dynamic thiol-thione tautomeric equilibrium. In the solid state and in polar protic solvents, the thione form (pyrimidine-2(1H)-thione) often predominates. This must be accounted for during spectroscopic characterization, as IR spectra will often show prominent C=S and N-H stretches rather than a distinct S-H stretch[1].

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Safety Note: DMF-DMA is moisture-sensitive and possesses a strong odor; handle exclusively in a fume hood.

-

Reagent Charging: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-chloroacetophenone (10.0 mmol, 1.54 g).

-

Condensation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.79 g, ~2.0 mL). The reaction can be run neat, or 5 mL of anhydrous toluene can be added to facilitate stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath under a nitrogen atmosphere for 12–16 hours[2].

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

-

Purification: Triturate the resulting dark residue with cold hexanes (20 mL). Filter the resulting solid under vacuum and wash with an additional 10 mL of cold hexanes to yield the enaminone as a crystalline solid.

Step 2: Synthesis of 4-(3-Chlorophenyl)pyrimidine-2-thiol

Safety Note: Thiourea is a suspected carcinogen and reproductive toxin. Utilize appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Reaction Assembly: In a 100 mL round-bottom flask, dissolve the enaminone intermediate (5.0 mmol, 1.05 g) and thiourea (7.5 mmol, 0.57 g) in absolute ethanol (25 mL).

-

Base Addition: Add crushed sodium hydroxide (10.0 mmol, 0.40 g) to the stirring solution.

-

Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 8–12 hours. The progress of the reaction should be monitored by TLC (Hexane:EtOAc 7:3); the enaminone spot will disappear, and a highly polar baseline spot (the thiolate salt) will form[3].

-

Aqueous Quench: Once complete, allow the reaction to cool to room temperature. Pour the mixture slowly into 50 mL of crushed ice/water with vigorous stirring. The product remains soluble at this stage as the sodium thiolate salt.

-

Acidification: Slowly add glacial acetic acid (or 1M HCl) dropwise until the pH of the solution reaches 4–5. A dense precipitate will form immediately upon neutralization of the thiolate[2].

-

Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash thoroughly with cold distilled water (3 x 15 mL) to remove inorganic salts, and dry in a desiccator.

-

Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 4-(3-chlorophenyl)pyrimidine-2-thiol.

Data Presentation & Analytical Benchmarks

The following table summarizes the reaction parameters and the expected analytical benchmarks for the successful synthesis of the target compound.

| Parameter | Step 1: Enaminone Synthesis | Step 2: Pyrimidine-2-thiol Synthesis |

| Reagents | 3'-Chloroacetophenone, DMF-DMA | Enaminone, Thiourea, NaOH |

| Solvent | Neat (or Toluene) | Absolute Ethanol |

| Temperature | 110 °C (Reflux) | 78 °C (Reflux) |

| Time | 12–16 hours | 8–12 hours |

| Expected Yield | 85–95% | 65–80% |

| Key IR Bands | ~1640 cm⁻¹ (C=O stretch) | ~2600 cm⁻¹ (S-H), ~1180 cm⁻¹ (C=S thione) |

| Key ¹H NMR (DMSO-d6) | ~2.9 & 3.1 ppm (s, 6H, NMe₂), ~7.8 ppm (d, alkene) | ~13.8 ppm (bs, 1H, SH/NH), ~8.4 ppm (d, 1H, Pyr-H6) |

References

-

Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors Source: National Institutes of Health (NIH) URL:[Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues Source: National Institutes of Health (NIH) URL:[Link]

-

Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-(3-Chloro-phenyl)-pyrimidine-2-thiol as a Versatile Ligand in Coordination Chemistry

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Focus: Mechanistic rationale, structural tuning, and validated protocols for synthesizing transition metal complexes.

Executive Summary

Pyrimidine-2-thiols are highly versatile N,S-donor ligands that have gained significant traction in the development of metallodrugs (anticancer, antimicrobial) and photoluminescent materials[1]. The specific derivative 4-(3-chloro-phenyl)-pyrimidine-2-thiol (3-Cl-PymtH) offers a unique combination of strong coordinating ability and strategic steric/electronic tuning. The meta-chloro substitution on the phenyl ring increases the lipophilicity of the resulting metal complexes—a critical factor for cellular membrane permeation in drug development—while modulating the electron density of the pyrimidine ring to stabilize specific metal oxidation states[2][3].

This application note provides a comprehensive guide to the coordination modes, causality-driven experimental design, and self-validating protocols for utilizing 3-Cl-PymtH in transition metal chemistry.

Chemical Rationale & Coordination Dynamics

Tautomerism and Deprotonation

In solution, 3-Cl-PymtH exists in an equilibrium between its thiol (–SH) and thione (=S) tautomeric forms. For effective coordination, the ligand is typically deprotonated using a mild base (e.g., triethylamine or sodium methoxide) to form the thiolate anion (3-Cl-Pymt⁻) .

-

Causality: Deprotonation dramatically increases the nucleophilicity of the sulfur atom and allows the adjacent endocyclic nitrogen to participate in stable 4-membered or bridging chelate rings. Without a base, the neutral thione form tends to coordinate exclusively as a monodentate sulfur donor, which is often labile and susceptible to ligand exchange in biological media[4][5].

Coordination Modes

Depending on the metal center's hard/soft acid-base (HSAB) characteristics and the steric bulk of ancillary ligands, 3-Cl-Pymt⁻ can adopt several coordination modes:

-

Monodentate (κS): Common in trans-Pt(II) complexes where the bulky 3-chlorophenyl group prevents the formation of a planar chelate due to steric clashes with adjacent ligands[3].

-

Bidentate Chelate (κ²N,S): The most stable mode for octahedral Ru(II), Ir(III), and Rh(III) complexes. The formation of a 4-membered metallacycle restricts the conformational freedom of the complex, enhancing kinetic inertness—a prerequisite for targeted metallodrugs[1][6].

-

Bridging (μ-S, μ-N): Frequently observed in Cu(I) and Ag(I) coordination polymers, where the ligand bridges multiple metal centers to form highly ordered, photoluminescent multinuclear networks[4][7].

Fig 1: Tautomerism and coordination modes of 4-(3-chloro-phenyl)-pyrimidine-2-thiol.

Quantitative Data & Diagnostic Markers

To ensure a self-validating experimental workflow, researchers must verify the coordination mode before proceeding to biological or photophysical assays. The table below summarizes the diagnostic spectroscopic shifts expected upon successful coordination of 3-Cl-Pymt⁻.

Table 1: Diagnostic Spectroscopic Markers for 3-Cl-Pymt Coordination

| Analytical Method | Free Ligand (3-Cl-PymtH) | Coordinated Complex (3-Cl-Pymt⁻) | Mechanistic Implication |

| FT-IR (cm⁻¹) | Broad band ~3100–3200 (ν N-H/S-H) | Disappears completely | Confirms successful deprotonation and anionic coordination[1]. |

| FT-IR (cm⁻¹) | ~1180–1200 (ν C=S thione) | Shifts to ~1150–1160 (ν C-S) | Indicates shift from C=S double bond character to C-S single bond upon metal binding[1]. |

| ¹H NMR (ppm) | ~13.0–14.0 (br s, 1H, N-H/S-H) | Disappears completely | Validates the loss of the acidic proton. |

| ¹H NMR (ppm) | Pyrimidine protons (e.g., ~8.5) | Downfield shift (Δδ ~0.2–0.5) | Confirms κ²N,S chelation; metal deshields the pyrimidine ring. |

Experimental Protocols

The following protocols detail the synthesis of two distinct classes of complexes. The steps are designed with built-in causality and self-validation to ensure high yield and purity.

Protocol A: Synthesis of Bidentate (κ²N,S) Ruthenium(II) Anticancer Complexes

Target: [Ru(3-Cl-Pymt)(bipy)(dppe)]PF6 (bipy = 2,2'-bipyridine, dppe = 1,2-bis(diphenylphosphino)ethane). Rationale: Ru(II) complexes with N,S-donor ligands exhibit potent cytotoxicity against cancer cell lines (e.g., MDA-MB-231) and Mycobacterium tuberculosis by disrupting cellular redox balances[1].

Materials:

-

[Ru(bipy)(dppe)Cl2] (Precursor)

-

3-Cl-PymtH (Ligand)

-

Triethylamine (NEt₃, Base)

-

Ammonium hexafluorophosphate (NH₄PF₆, Counter-ion)

-

Degassed Methanol/Dichloromethane (1:1 v/v)

Step-by-Step Methodology:

-

Preparation of the Inert Environment: Purge a 50 mL Schlenk flask with dry N₂ for 15 minutes. Causality: Free thiols are highly susceptible to oxidation into disulfides in the presence of atmospheric oxygen and trace metals.

-

Ligand Activation: Dissolve 1.1 equivalents of 3-Cl-PymtH in 10 mL of degassed methanol. Add 1.5 equivalents of NEt₃. Stir for 15 minutes at room temperature. Validation: The solution may slightly change color, indicating the formation of the highly nucleophilic thiolate anion.

-

Complexation: Add 1.0 equivalent of the [Ru(bipy)(dppe)Cl2] precursor dissolved in 10 mL of degassed dichloromethane to the ligand solution.

-

Reflux: Heat the mixture to reflux (approx. 45 °C) under N₂ for 4 hours. Causality: The elevated temperature provides the activation energy required to displace the strongly bound chloride ligands and form the strained 4-membered N,S-chelate ring.

-

Anion Exchange & Precipitation: Cool the solution to room temperature. Add a saturated methanolic solution of NH₄PF₆ (3.0 equivalents). Stir for 30 minutes. Causality: Exchanging the chloride for the bulky, non-coordinating PF₆⁻ anion dramatically decreases the solubility of the cationic Ru(II) complex in polar solvents, driving precipitation.

-

Isolation: Filter the resulting microcrystalline solid. Wash sequentially with cold water (to remove NEt₃·HCl salts) and cold diethyl ether (to remove unreacted lipophilic ligand). Dry in vacuo.

-

Self-Validation Check: Run an FT-IR spectrum of the dried powder. The absolute absence of a band at ~3100 cm⁻¹ confirms that no free/protonated ligand remains.

Fig 2: Standard experimental workflow for synthesizing N,S-chelated metal complexes.

Protocol B: Synthesis of Monodentate (κS) trans-Platinum(II) Complexes

Target: trans-[Pt(PPh3)2(3-Cl-Pymt)2] Rationale:Trans-configured Pt(II) complexes are designed to overcome cisplatin resistance. The steric bulk of the 3-chlorophenyl group forces the ligands into a trans geometry, while the phosphine ligands provide thermodynamic stability[3][8].

Step-by-Step Methodology:

-

Solution Prep: Suspend cis-[Pt(PPh3)2Cl2] (1.0 eq) in degassed acetone (20 mL).

-

Ligand Addition: In a separate vial, dissolve 3-Cl-PymtH (2.1 eq) and Sodium Methoxide (NaOMe, 2.2 eq) in methanol (5 mL). Causality: NaOMe is a stronger base than NEt₃, ensuring complete and rapid deprotonation to prevent mixed protonated/deprotonated species.

-

Reaction: Dropwise add the ligand solution to the Pt(II) suspension. Stir at room temperature in the dark for 12 hours. Causality: Pt(II) complexes can be light-sensitive; reacting in the dark prevents unwanted photo-isomerization. The steric clash of the bulky 3-chlorophenyl groups drives the thermodynamically favored isomerization from cis to trans.

-

Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in minimal dichloromethane and filter through a short pad of Celite to remove NaCl byproducts.

-

Crystallization: Layer the dichloromethane filtrate with n-hexane and store at 4 °C overnight to yield pure crystals.

-

Self-Validation Check: Use ³¹P{¹H} NMR. A single sharp peak with characteristic ¹⁹⁵Pt satellites (J_Pt-P ~ 2600–3000 Hz) confirms a highly symmetric trans geometry. A cis geometry would typically present a much larger coupling constant (J_Pt-P > 3500 Hz).

References

- Benchchem. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol / 4-(4-Chlorophenyl)pyrimidine-2-thiol (CAS 175203-08-4) Structural Data.

- National Center for Biotechnology Information (PMC). trans-Platinum(II) Thionate Complexes: Synthesis, Structural Characterization, and in vitro Biological Assessment as Potent Anticancer Agents.

- SciELO. Anti-Mycobacterium tuberculosis and Cytotoxicity Activities of Ruthenium(II)/Bipyridine/Diphosphine/Pyrimidine-2-thiolate Complexes: The Role of the Non-Coordinated N-Atom.

- Royal Society of Chemistry (CrystEngComm). Red phosphorescent cuprous halide/pseudohalide coordination polymers with pyrimidine-2-thionates as Co-ligands.

Sources

- 1. scielo.br [scielo.br]

- 2. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 3. trans-Platinum(II) Thionate Complexes: Synthesis, Structural Characterization, and in vitro Biological Assessment as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. banglajol.info [banglajol.info]

- 6. Anticancer iridium( iii ) cyclopentadienyl complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02472A [pubs.rsc.org]

- 7. Red phosphorescent cuprous halide/pseudohalide coordination polymers with pyrimidine-2-thionates as Co-ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. "Synthesis, Structural Characterization, and in vitro Biological Assess" by Mia Alshami [scholarworks.uark.edu]

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(3-chloro-phenyl)-pyrimidine-2-thiol

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1][2][3] This privileged scaffold is a recurring motif in a multitude of approved pharmaceuticals and clinical candidates, particularly in the realm of kinase inhibitors for oncology.[4][5] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and its interactions with biological targets. 4-(3-chloro-phenyl)-pyrimidine-2-thiol is a versatile building block, presenting multiple reactive handles for diversification through transition-metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into leveraging this substrate for the synthesis of novel compound libraries.

The two primary sites for cross-coupling on this molecule are the C-Cl bond on the 3-chlorophenyl ring and the 2-thiol group on the pyrimidine ring. The thiol can also exist in its tautomeric thione form, which can influence its reactivity. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of associated leaving groups in cross-coupling reactions.[6]

Core Principles of Palladium-Catalyzed Cross-Coupling

The majority of the transformations discussed herein are mediated by palladium catalysts. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand (L), base, and solvent is critical for optimizing the rate and selectivity of each step in the cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[6][9][10] In the context of 4-(3-chloro-phenyl)-pyrimidine-2-thiol, this reaction is primarily employed to functionalize the C-Cl bond on the phenyl ring.

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings involving aryl chlorides.[9][11] For more challenging couplings, or to achieve higher turnover numbers, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) in combination with a palladium source like Pd₂(dba)₃ may be employed.[10]

-

Base: A base is required to activate the organoboron species for transmetalation. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki couplings.[6][9] For less reactive aryl chlorides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[10]

-

Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or toluene with water is a common choice, as it facilitates the dissolution of both the organic and inorganic reagents.[9][10]

Caption: Suzuki-Miyaura coupling of 4-(3-chloro-phenyl)-pyrimidine-2-thiol.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials:

-

4-(3-chloro-phenyl)-pyrimidine-2-thiol

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Microwave reactor vials

Procedure:

-

To a 10 mL microwave reactor vial, add 4-(3-chloro-phenyl)-pyrimidine-2-thiol (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

-

Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 20-30 minutes with stirring.[6]

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes

| Arylboronic Acid (R-B(OH)₂) | R Group | Expected Yield (%) |

| Phenylboronic acid | -H | 85-95 |

| 4-Methoxyphenylboronic acid | -OCH₃ | 90-98 |

| 4-Trifluoromethylphenylboronic acid | -CF₃ | 75-85 |